6-Chloro-1-hexene

Description

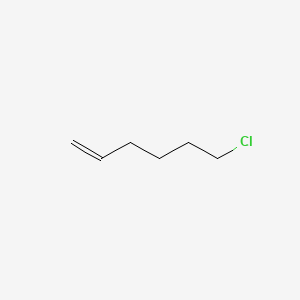

Structure

3D Structure

Properties

IUPAC Name |

6-chlorohex-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLMIXWDJHNJWDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061304 | |

| Record name | 1-Hexene, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928-89-2 | |

| Record name | 6-Chloro-1-hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=928-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexene, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexene, 6-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorohex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-1-HEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54S6C1C6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-1-hexene from 5-hexen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-chloro-1-hexene from 5-hexen-1-ol, a critical transformation for producing a bifunctional molecule used in the synthesis of pharmaceuticals and other complex organic compounds.[1] This document details established methodologies, provides in-depth experimental protocols, and presents quantitative data in a structured format for easy comparison.

Introduction

6-Chloro-1-hexene is a valuable building block in organic synthesis, featuring both a terminal alkene and a primary alkyl chloride. This unique combination of functional groups allows for a wide range of subsequent chemical modifications. The conversion of the readily available primary alcohol, 5-hexen-1-ol, to 6-chloro-1-hexene is a fundamental and frequently employed reaction. This guide focuses on two robust and widely applicable methods for this conversion: reaction with thionyl chloride and the Appel reaction.[1]

Reaction Pathway

The overall transformation involves the substitution of the hydroxyl group of 5-hexen-1-ol with a chlorine atom.

Caption: Chemical transformation of 5-hexen-1-ol to 6-chloro-1-hexene.

Method 1: Chlorination using Thionyl Chloride

This classic and reliable method utilizes thionyl chloride (SOCl₂), often in the presence of a base like pyridine, to convert primary alcohols to alkyl chlorides.[1] The reaction proceeds via an SN2 mechanism.[1] A significant advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[2]

Experimental Protocol

Materials:

-

5-hexen-1-ol

-

Thionyl chloride (SOCl₂)[1]

-

Pyridine[1]

-

Anhydrous dichloromethane (DCM)[1]

-

1 M Hydrochloric acid (HCl)[1]

-

Saturated sodium bicarbonate (NaHCO₃) solution[1]

-

Brine (saturated NaCl solution)[1]

-

Anhydrous magnesium sulfate (MgSO₄)[1]

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a stirred solution of 5-hexen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath, add pyridine (1.2 eq) dropwise.[1]

-

To this mixture, add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.[1]

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by distillation to afford 6-chloro-1-hexene as a colorless liquid.[1]

Experimental Workflow

Caption: Workflow for the synthesis of 6-chloro-1-hexene using thionyl chloride.

Method 2: The Appel Reaction

The Appel reaction provides a milder alternative for the conversion of alcohols to alkyl chlorides, utilizing triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄).[1] This reaction also proceeds through an SN2 pathway.[1]

Experimental Protocol

Materials:

-

5-hexen-1-ol

-

Triphenylphosphine (PPh₃)[1]

-

Carbon tetrachloride (CCl₄)[1]

-

Pentane[1]

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve 5-hexen-1-ol (1.0 eq) in carbon tetrachloride.[1]

-

To this solution, add triphenylphosphine (1.3 eq).[1]

-

Heat the stirred reaction mixture to reflux for 1-2 hours.[1]

-

Monitor the reaction progress by TLC.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Add pentane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.[1]

-

Filter the mixture and wash the solid with pentane.[1]

-

Combine the filtrates and remove the solvent under reduced pressure.[1]

-

Purify the resulting residue by distillation to yield 6-chloro-1-hexene.[1]

Experimental Workflow

Caption: Workflow for the synthesis of 6-chloro-1-hexene via the Appel reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthesis methods.

| Parameter | Thionyl Chloride Method | Appel Reaction Method |

| Starting Material | 5-hexen-1-ol | 5-hexen-1-ol |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Triphenylphosphine (PPh₃) / Carbon tetrachloride (CCl₄) |

| Reagent Equivalents | 5-hexen-1-ol (1.0 eq), Pyridine (1.2 eq), SOCl₂ (1.2 eq) | 5-hexen-1-ol (1.0 eq), PPh₃ (1.3 eq) |

| Solvent | Anhydrous Dichloromethane (DCM) | Carbon tetrachloride (CCl₄) |

| Reaction Temperature | 0 °C to Room Temperature | Reflux |

| Reaction Time | 2-4 hours | 1-2 hours |

| Workup | Aqueous wash (HCl, NaHCO₃, brine) | Precipitation and filtration |

| Purification | Distillation | Distillation |

Alternative Chlorinating Agents

While thionyl chloride and the Appel reaction are common, other reagents can be used to convert primary alcohols to alkyl chlorides. These include:

-

Phosphorus pentachloride (PCl₅) and Phosphorus trichloride (PCl₃) : These reagents also effectively chlorinate alcohols.[3]

-

Cyanuric chloride : In the presence of DMF, cyanuric chloride can convert alcohols to alkyl chlorides under mild conditions.[4]

-

Lucas Reagent (ZnCl₂ in conc. HCl) : This reagent is typically used to differentiate between primary, secondary, and tertiary alcohols, as primary alcohols react very slowly.[2] Applying heat can improve the yield for primary alcohols.[5]

Safety Considerations

-

Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be performed in a well-ventilated fume hood.[1][6]

-

Carbon tetrachloride is a toxic and environmentally hazardous substance. Appropriate safety precautions should be taken.

-

Phosphorus halides react vigorously with water.

-

Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be followed at all times.

This guide provides a detailed overview of the synthesis of 6-chloro-1-hexene from 5-hexen-1-ol. The choice of method will depend on factors such as available reagents, desired reaction conditions, and scale of the synthesis. For most applications, the thionyl chloride method offers a robust and efficient route to the desired product.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. books.rsc.org [books.rsc.org]

- 5. Sciencemadness Discussion Board - Methods of Chlorination of Primary non Benzylic Alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 6-Chloro-1-hexene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Chloro-1-hexene, tailored for researchers, scientists, and professionals in drug development. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 6-Chloro-1-hexene. Due to the limited availability of experimentally derived high-resolution NMR and IR data in publicly accessible databases, predicted values based on the analysis of similar chemical structures are provided for NMR and IR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for 6-Chloro-1-hexene

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 5.7 - 5.9 | ddt | 1H | H-2 |

| ~ 4.9 - 5.1 | m | 2H | H-1 |

| ~ 3.5 | t | 2H | H-6 |

| ~ 2.1 | q | 2H | H-3 |

| ~ 1.8 | p | 2H | H-5 |

| ~ 1.5 | p | 2H | H-4 |

Note: Predicted values are based on standard chemical shift tables for alkenes and alkyl halides. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 6-Chloro-1-hexene

Solvent: CDCl₃, Broadband Proton Decoupled

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~ 138 | C-2 |

| ~ 115 | C-1 |

| ~ 45 | C-6 |

| ~ 33 | C-3 |

| ~ 32 | C-5 |

| ~ 26 | C-4 |

Note: Predicted values are based on typical chemical shifts for similar carbon environments.[1][2]

Table 3: Expected Infrared (IR) Spectroscopy Data for 6-Chloro-1-hexene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3070 - 3090 | C-H stretch | =C-H (vinylic) |

| 2850 - 2960 | C-H stretch | C-H (aliphatic) |

| 1640 - 1650 | C=C stretch | Alkene |

| 910 - 990 | C-H bend | =C-H out-of-plane bend |

| 650 - 750 | C-Cl stretch | Alkyl chloride |

Note: These are characteristic absorption regions for the functional groups present in 6-Chloro-1-hexene.

Table 4: Mass Spectrometry (MS) Data for 6-Chloro-1-hexene

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 118/120 | Low | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl)[3] |

| 83 | Moderate | [M - Cl]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 55 | Base Peak | [C₄H₇]⁺[4] |

| 41 | High | [C₃H₅]⁺ (Allyl cation)[4] |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M and M+2 peaks for chlorine-containing fragments.[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize 6-Chloro-1-hexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of 6-Chloro-1-hexene.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of 6-Chloro-1-hexene is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm). The solution is transferred to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

-

Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C NMR spectrum, resulting in singlets for each unique carbon atom.

-

A larger number of scans (typically several hundred to thousands) is required due to the low natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts of the resulting peaks are referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 6-Chloro-1-hexene through their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Neat Liquid):

-

A drop of neat (undiluted) 6-Chloro-1-hexene is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.

-

The sample is placed in the spectrometer's beam path.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

An average of 16 to 32 scans is collected to obtain a high-quality spectrum.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 6-Chloro-1-hexene to confirm its molecular formula and aid in structural elucidation.

Methodology:

-

Sample Introduction: For a volatile liquid like 6-Chloro-1-hexene, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is used.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing: The mass spectrum is generated by plotting the relative abundance of the ions against their m/z values.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 6-Chloro-1-hexene.

References

An In-depth Technical Guide to 6-Chloro-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-1-hexene, a bifunctional organochlorine compound valuable in organic synthesis. It details the chemical's nomenclature, physicochemical properties, and key safety information. This document outlines detailed experimental protocols for its synthesis from 5-hexen-1-ol via two common methods: chlorination with thionyl chloride and the Appel reaction. Furthermore, the guide explores the characteristic reactivity of its two functional moieties—the terminal alkene and the primary alkyl chloride—providing a basis for its application in the synthesis of more complex molecules. The information is presented with clarity and precision, incorporating data tables for easy reference and visual diagrams to illustrate synthetic pathways and reaction mechanisms.

Nomenclature and Chemical Identity

6-Chloro-1-hexene is a chemical compound that features a six-carbon chain with a double bond at the C1 position and a chlorine atom at the C6 position.

| Identifier | Value |

| IUPAC Name | 6-chlorohex-1-ene[1][2] |

| CAS Number | 928-89-2[1][2] |

| Molecular Formula | C₆H₁₁Cl[1][2] |

| Molecular Weight | 118.60 g/mol [2][3] |

| Synonyms | 6-Chlorohex-1-ene, 1-Hexene, 6-chloro-, 5-hexenyl chloride[1] |

Physicochemical Properties

The physical and chemical properties of 6-Chloro-1-hexene are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Colorless liquid |

| Boiling Point | 135-136 °C (lit.)[3] |

| Density | 0.896 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.438 (lit.)[3] |

| Flash Point | 28.9 °C (closed cup)[3] |

| Solubility | Insoluble in water, soluble in common organic solvents. |

| Stability | Stable under normal conditions. Flammable. Incompatible with strong oxidizing agents.[4] |

Synthesis of 6-Chloro-1-hexene

6-Chloro-1-hexene is commonly synthesized from 5-hexen-1-ol. Two effective and widely used methods are detailed below.

Synthesis via Thionyl Chloride

This method involves the conversion of the primary alcohol to an alkyl chloride using thionyl chloride in the presence of a base like pyridine to neutralize the HCl byproduct.

-

To a stirred solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath, add pyridine (1.2 equivalents) dropwise.

-

To this mixture, add thionyl chloride (1.2 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Separate the organic layer, and wash it sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford 6-chloro-1-hexene as a colorless liquid.

References

6-Chloro-1-hexene: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Chloro-1-hexene, a key intermediate in various synthetic applications. Understanding the stability profile of this reagent is critical for ensuring experimental reproducibility, maintaining purity, and ensuring laboratory safety.

Core Stability Profile

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of 6-Chloro-1-hexene. The following table summarizes the recommended conditions based on safety data sheets and chemical supplier information.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place. | Minimizes evaporation and potential for thermally induced degradation. |

| Atmosphere | Store in a dry and well-ventilated place.[2] | Prevents hydrolysis and accumulation of flammable vapors. |

| Container | Keep container tightly closed.[2] Containers which are opened must be carefully resealed and kept upright to prevent leakage. | Prevents contamination from atmospheric moisture and oxygen, and avoids leakage. |

| Light Exposure | Store away from direct sunlight. | Although specific photostability data is unavailable, similar compounds can be light-sensitive. |

| Incompatibilities | Incompatible with strong oxidizing agents.[2] | Risk of vigorous or explosive reactions. |

| Hazards | Flammable liquid and vapor. May form explosive mixtures with air. Vapors can accumulate in low areas. | Strict avoidance of ignition sources is necessary. |

Factors Influencing Stability

The stability of 6-Chloro-1-hexene is influenced by a combination of environmental and chemical factors. A logical relationship of these factors is depicted in the diagram below.

Caption: Factors influencing the chemical stability of 6-Chloro-1-hexene.

Experimental Protocols for Stability Assessment

While specific, validated stability-indicating assays for 6-Chloro-1-hexene are not publicly documented, a general workflow for assessing the stability of a chemical substance can be adapted. This typically involves subjecting the compound to forced degradation conditions and analyzing the sample at various time points using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

General Forced Degradation Study Workflow:

Caption: A general experimental workflow for assessing chemical stability.

Note on Experimental Design: When conducting such studies, it is crucial to include a control sample stored under ideal conditions to differentiate between degradation and other sources of analytical variability. The choice of analytical method should be validated for its ability to separate the parent compound from potential degradation products.

Hazardous Decomposition Products

Upon combustion or thermal decomposition, 6-Chloro-1-hexene may produce hazardous products including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2]

References

A Technical Guide to 6-Chloro-1-hexene: Commercial Availability, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-hexene is a versatile bifunctional molecule featuring a terminal alkene and a primary alkyl chloride. This unique structure makes it a valuable intermediate in organic synthesis, enabling the introduction of a six-carbon chain with reactive handles at both ends. This technical guide provides an in-depth overview of the commercial availability of 6-Chloro-1-hexene, detailed experimental protocols for its synthesis, and a key application in the formation of Grignard reagents. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Commercial Availability and Suppliers

6-Chloro-1-hexene is readily available from several major chemical suppliers, typically offered at purities of 96% or higher. It is a colorless to light yellow liquid. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number(s) | Purity/Grade | Package Sizes |

| Sigma-Aldrich | 543144 | 96% | 5g, 25g |

| TCI Chemicals | C3839 | >98.0% (GC) | 25g, 250g |

| GFS Chemicals | 3045 | 97% | 10g, 100g, 1kg |

| Thermo Scientific | H53396 | 97% | 5g, 25g |

Physicochemical Properties

A summary of key physical and chemical properties of 6-Chloro-1-hexene is provided below.

| Property | Value | Reference(s) |

| CAS Number | 928-89-2 | [1] |

| Molecular Formula | C₆H₁₁Cl | [1] |

| Molecular Weight | 118.60 g/mol | [1] |

| Boiling Point | 135-136 °C (lit.) | [1] |

| Density | 0.896 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.438 (lit.) | [1] |

| Flash Point | 28.9 °C (84.0 °F) - closed cup | [1] |

Synthesis of 6-Chloro-1-hexene

6-Chloro-1-hexene is typically synthesized from 5-hexen-1-ol. Two common and effective laboratory-scale methods are chlorination with thionyl chloride and the Appel reaction.[2]

Method 1: Chlorination using Thionyl Chloride and Pyridine

This is a classic and reliable method for converting a primary alcohol to the corresponding alkyl chloride via an SN2 mechanism.[2]

Experimental Protocol:

-

To a stirred solution of 5-hexen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath, add pyridine (1.2 eq) dropwise.

-

To this mixture, add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.[2]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to afford 6-chloro-1-hexene as a colorless liquid.[2]

Method 2: The Appel Reaction

The Appel reaction offers a milder alternative for the conversion of alcohols to alkyl chlorides, also proceeding through an SN2 pathway.[2]

Experimental Protocol:

-

In a dry, three-necked flask equipped with a magnetic stirring bar and a reflux condenser, dissolve 5-hexen-1-ol (1.0 eq) in carbon tetrachloride.

-

To this solution, add triphenylphosphine (1.3 eq).

-

Heat the stirred reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add pentane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with pentane.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the resulting residue by distillation to yield 6-chloro-1-hexene.[2]

Key Reactions: Grignard Reagent Formation

One of the most important applications of 6-Chloro-1-hexene is its use in the formation of the corresponding Grignard reagent, 5-hexenylmagnesium chloride. This organometallic reagent is a powerful nucleophile for the formation of new carbon-carbon bonds. A general procedure, adapted from the synthesis of allylmagnesium bromide, is presented below.[3]

Experimental Protocol:

-

Equip a dry, three-necked, round-bottomed flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Charge the flask with magnesium turnings (a large excess is recommended to prevent Wurtz coupling) and a small amount of dry diethyl ether or tetrahydrofuran (THF).[3]

-

Add a solution of 6-Chloro-1-hexene in the chosen anhydrous solvent dropwise to the stirred magnesium suspension.

-

The reaction may need gentle warming to initiate, which is often indicated by the appearance of turbidity and gentle boiling of the solvent.[3]

-

Once initiated, the reaction is exothermic and should be controlled by the rate of addition of the 6-Chloro-1-hexene solution to maintain a gentle reflux.

-

After the addition is complete, continue stirring the mixture for an additional hour to ensure complete reaction.

-

The resulting grey solution of 5-hexenylmagnesium chloride can then be used in subsequent reactions with various electrophiles.

Safety and Handling

6-Chloro-1-hexene is a flammable liquid and vapor and causes skin and serious eye irritation.[4][5] It may also cause respiratory irritation.[4][5]

GHS Hazard Statements:

Precautionary Measures:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][6]

-

P261: Avoid breathing mist, vapors, or spray.[5]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][6]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

Always handle 6-Chloro-1-hexene in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][6] Store in a cool, well-ventilated place, away from sources of ignition.[6]

Signaling Pathways

Information regarding the direct interaction of 6-Chloro-1-hexene with specific biological signaling pathways is not applicable. Its primary relevance in the context of drug development and life sciences is as a synthetic building block for the construction of more complex, biologically active molecules.

Conclusion

6-Chloro-1-hexene is a commercially accessible and highly useful bifunctional reagent for organic synthesis. The experimental protocols provided herein for its synthesis and subsequent reaction offer reliable methods for its application in the laboratory. As with all chemicals, proper safety precautions must be observed during its handling and use. Its versatility ensures its continued role as a valuable intermediate in the synthesis of a wide range of chemical entities.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 6-Chloro-1-hexene

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 6-Chloro-1-hexene, a versatile bifunctional molecule. Its dual functionality, comprising a terminal alkene and a primary alkyl chloride, makes it a valuable intermediate in the synthesis of a wide array of more complex molecules for pharmaceuticals, agrochemicals, and materials science.

Molecular and Physical Properties

6-Chloro-1-hexene, with the CAS number 928-89-2, is a colorless to light yellow liquid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₁Cl[3][4][5][6] |

| Molecular Weight | 118.60 g/mol [3][7] |

| Density | 0.896 g/mL at 25 °C[6][7][8] |

| Boiling Point | 135-136 °C[2][7][8][9] |

| Refractive Index | n20/D 1.438[7][8] |

| Flash Point | 28.9 °C (84.0 °F) - closed cup[7][8] |

Reactivity and Synthetic Applications

The synthetic utility of 6-Chloro-1-hexene stems from its two distinct reactive sites: the carbon-chlorine bond and the carbon-carbon double bond.[10] This allows for a variety of chemical transformations.

The primary alkyl chloride is susceptible to nucleophilic substitution reactions, enabling the introduction of various functional groups. The terminal alkene can participate in a wide range of addition reactions and other olefin-specific transformations.[10] For instance, it can react with β-substituted imines catalyzed by rhodium and undergo cross-coupling reactions with compounds like 1-phenylpropyne in the presence of copper(II) chloride.[2]

Experimental Protocols: Synthesis

6-Chloro-1-hexene can be efficiently synthesized from 5-hexen-1-ol via two primary methods: chlorination with thionyl chloride or the Appel reaction.[10]

Method 1: Chlorination using Thionyl Chloride[10]

This method involves the reaction of 5-hexen-1-ol with thionyl chloride in the presence of a base like pyridine, proceeding through an SN2 pathway.

Materials:

-

5-hexen-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Pentane

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 5-hexen-1-ol and pyridine in a suitable solvent.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride to the cooled solution.

-

Allow the reaction to stir for an additional 2-4 hours, monitoring its progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench it by slowly pouring the mixture into ice-cold water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by distillation to obtain 6-Chloro-1-hexene as a colorless liquid.

Method 2: The Appel Reaction[10]

This protocol offers a milder alternative for converting the primary alcohol to the alkyl chloride, also following an SN2 mechanism.

Materials:

-

5-hexen-1-ol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Pentane

Procedure:

-

Dissolve 5-hexen-1-ol and triphenylphosphine in carbon tetrachloride.

-

Heat the mixture to reflux.

-

Monitor the reaction's progress by TLC.

-

Upon completion, cool the mixture to room temperature.

-

Add pentane to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with pentane.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the residue by distillation to yield 6-Chloro-1-hexene.

Analytical Characterization

The identity and purity of 6-Chloro-1-hexene can be confirmed using various spectroscopic methods. Available spectral data includes ¹³C NMR, GC-MS, and IR spectroscopy.[3] Gas chromatography is also a suitable method for analysis.[5]

Safety Information

6-Chloro-1-hexene is a flammable liquid and vapor.[1][3][7] It is known to cause skin and serious eye irritation and may also cause respiratory irritation.[1][3][7] Appropriate personal protective equipment, including gloves, and eye protection, should be used when handling this chemical. All work should be conducted in a well-ventilated area, such as a fume hood.

References

- 1. echemi.com [echemi.com]

- 2. 6-Chlorohex-1-ene CAS#: 928-89-2 [m.chemicalbook.com]

- 3. 6-Chloro-1-hexene | C6H11Cl | CID 70233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. 1-Hexene, 6-chloro- [webbook.nist.gov]

- 6. 6-chloro-1-hexene [stenutz.eu]

- 7. 6-氯-1-己烯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 6-氯-1-己烯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 6-Chloro-1-hexene | CAS#:928-89-2 | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

Hazards and safety precautions for 6-Chloro-1-hexene

An In-depth Technical Guide to the Hazards and Safety Precautions for 6-Chloro-1-hexene

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the chemical hazards and safety protocols for all reagents is paramount. This guide provides an in-depth overview of the hazards associated with 6-Chloro-1-hexene (CAS No: 928-89-2) and details the necessary safety precautions for its handling and use in a laboratory setting.

Hazard Identification and Classification

6-Chloro-1-hexene is classified as a hazardous substance. It is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is essential for ensuring user safety.

Table 1: GHS Classification for 6-Chloro-1-hexene

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 3 | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

A comprehensive set of precautionary statements outlines the necessary steps to minimize risks associated with 6-Chloro-1-hexene. These include preventative measures, response actions in case of exposure, and storage and disposal guidelines.[1][3] Key statements include:

-

Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][4]

-

Response: P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][4]

-

Storage: P403+P235 (Store in a well-ventilated place. Keep cool).[5]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of 6-Chloro-1-hexene is crucial for its safe handling and for designing experiments.

Table 2: Physical and Chemical Properties of 6-Chloro-1-hexene

| Property | Value |

| CAS Number | 928-89-2 |

| Molecular Formula | C₆H₁₁Cl |

| Molecular Weight | 118.60 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 135-136 °C |

| Density | 0.896 g/mL at 25 °C |

| Flash Point | 28.9 °C (84.0 °F) - closed cup |

| Refractive Index | n20/D 1.438 |

Sources:[6]

Toxicological Information

-

Skin Contact: Causes skin irritation.[1][2] May be harmful if absorbed through the skin.[7]

-

Ingestion: May be harmful if swallowed.[7]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1] No information is available to indicate that this substance is a carcinogen.[7]

Experimental Protocols and Safety Precautions

Due to the lack of detailed experimental protocols in the provided search results, a general workflow for handling hazardous chemicals is presented below. All work with 6-Chloro-1-hexene should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][8]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Recommended Equipment | Specifications and Use |

| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z87.1 or EN 166 (EU) standards. A face shield should be worn over goggles when there is a risk of splashing.[1][8] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[8] Always inspect gloves before use and change them immediately upon contamination.[8] |

| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of a flame-resistant material should be worn and fully buttoned to provide a barrier against splashes and potential ignition sources.[8] |

| Respiratory Protection | Fume Hood or Respirator | All handling should be conducted in a chemical fume hood. If a fume hood is not available, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) should be used.[6] |

Standard Handling Workflow

The following diagram outlines a standard workflow for handling 6-Chloro-1-hexene in a laboratory setting.

References

- 1. 6-Chloro-1-hexene | CAS#:928-89-2 | Chemsrc [chemsrc.com]

- 2. 6-Chloro-1-hexene | C6H11Cl | CID 70233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 6-Chlorohex-1-ene | 928-89-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 6-クロロ-1-ヘキセン 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Chloro-1-hexene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-hexene is a versatile bifunctional molecule featuring both a terminal alkene and a primary alkyl chloride. This unique structure renders it a valuable intermediate in organic synthesis, particularly for the construction of complex molecular architectures in the pharmaceutical, agrochemical, and materials science sectors. This technical guide provides a comprehensive overview of 6-Chloro-1-hexene, including its alternative names and synonyms, key physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its applications.

Nomenclature and Identification

Accurate identification of chemical compounds is critical for research and development. 6-Chloro-1-hexene is known by several alternative names and synonyms.[1][2][3][4]

| Identifier | Value |

| Systematic Name | 6-Chloro-1-hexene |

| IUPAC Name | 6-chlorohex-1-ene[3][5] |

| CAS Number | 928-89-2[1][2][3] |

| Molecular Formula | C6H11Cl[1][2][3] |

| Synonyms | 1-Hexene, 6-chloro-[1][3]; 5-Hexen-1-yl chloride[1][2]; 5-Hexenyl chloride[1][2]; 1-Chlorohex-5-ene[2][3]; 6-Chlorohex-1-ene[3] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 6-Chloro-1-hexene is essential for its safe handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 118.60 g/mol | [1][6] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 135-136 °C | [2][6] |

| Density | 0.896 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.438 | [2][6] |

| Flash Point | 29 °C (84 °F) - closed cup | [2] |

| Purity | Typically ≥97.0% | [2] |

Synthesis of 6-Chloro-1-hexene

6-Chloro-1-hexene is commonly synthesized from 5-hexen-1-ol via chlorination. Two robust and widely applicable methods are detailed below: chlorination using thionyl chloride and the Appel reaction.[1]

Synthesis via Thionyl Chloride

This classic and reliable method converts the primary alcohol to the corresponding alkyl chloride through an SN2 mechanism.[1]

Materials:

-

5-hexen-1-ol

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

To a stirred solution of 5-hexen-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0 °C in an ice bath, add pyridine (1.2 eq) dropwise.[1]

-

To this mixture, add thionyl chloride (1.2 eq) dropwise via a dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.[1]

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

-

Purify the crude product by distillation to afford 6-chloro-1-hexene as a colorless liquid.[1]

Caption: Synthesis of 6-Chloro-1-hexene via Thionyl Chloride.

Synthesis via the Appel Reaction

The Appel reaction provides a milder alternative for the conversion of primary alcohols to alkyl chlorides, also proceeding through an SN2 pathway.[1]

Materials:

-

5-hexen-1-ol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrachloride (CCl₄)

-

Pentane

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

In a dry, three-necked flask equipped with a magnetic stirring bar and a reflux condenser, dissolve 5-hexen-1-ol (1.0 eq) in carbon tetrachloride.[1]

-

To this solution, add triphenylphosphine (1.3 eq).[1]

-

Heat the stirred reaction mixture to reflux for 1-2 hours.[1]

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add pentane to the reaction mixture to precipitate the triphenylphosphine oxide byproduct.[1]

-

Filter the mixture and wash the solid with pentane.[1]

-

Combine the filtrates and remove the solvent under reduced pressure.[1]

-

Purify the resulting residue by distillation to yield 6-chloro-1-hexene.[1]

Caption: Synthesis of 6-Chloro-1-hexene via the Appel Reaction.

Applications in Organic Synthesis

6-Chloro-1-hexene serves as a key intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[2] Its bifunctional nature allows for diverse chemical transformations. The terminal double bond can undergo various addition and polymerization reactions, while the alkyl chloride is susceptible to nucleophilic substitution.

Key reactions involving 6-Chloro-1-hexene include:

-

Cross-coupling reactions: It participates in cross-coupling reactions facilitated by copper(II) chloride.[2]

-

Reactions with imines: It reacts with β-substituted imines in the presence of a rhodium catalyst to produce tri- and tetra-substituted imines, which are valuable in drug development.[2]

-

Grignard Reagent Formation: The alkyl chloride can be converted into a Grignard reagent, enabling the formation of new carbon-carbon bonds.

Safety, Handling, and Storage

Proper handling and storage of 6-Chloro-1-hexene are crucial for maintaining its integrity and ensuring laboratory safety.

-

Hazards: 6-Chloro-1-hexene is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[3][5]

-

Storage: It should be stored in a cool, dry, well-ventilated place away from oxidizing agents.[2] The container should be kept tightly sealed under an inert atmosphere to prevent degradation.[2]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection.[3] Keep away from heat, sparks, and open flames.[3]

Conclusion

6-Chloro-1-hexene is a highly versatile and valuable building block in organic synthesis. Its dual functionality provides a gateway to a wide array of more complex molecules, making it an indispensable tool for researchers and professionals in drug discovery and development. The synthetic protocols provided in this guide are robust and can be readily implemented in a standard laboratory setting. A comprehensive understanding of its properties and safe handling procedures is paramount for its effective and safe utilization.

References

Methodological & Application

Application Notes and Protocols: Formation of 6-Hexenylmagnesium Chloride from 6-Chloro-1-hexene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1] 6-Hexenylmagnesium chloride, derived from 6-chloro-1-hexene, is a particularly valuable reagent, offering a six-carbon chain with a terminal alkene. This functionality allows for subsequent transformations, making it a versatile building block in the synthesis of complex molecules, including natural products and pharmaceutical intermediates. This document provides detailed protocols for the formation of 6-hexenylmagnesium chloride and highlights its applications in research and drug development.

Formation of 6-Hexenylmagnesium Chloride: A Detailed Protocol

The preparation of 6-hexenylmagnesium chloride involves the reaction of 6-chloro-1-hexene with magnesium metal in an ethereal solvent. The reaction is highly sensitive to moisture and oxygen, necessitating anhydrous conditions and an inert atmosphere.

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established procedures for Grignard reagent synthesis.

Materials:

-

6-Chloro-1-hexene (96% purity or higher)[2]

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Nitrogen or Argon gas (for inert atmosphere)

-

Standard glassware for anhydrous reactions (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel)

Procedure:

-

Preparation of Glassware and Reagents: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and assembled while hot under a stream of dry nitrogen or argon. Anhydrous THF should be used.

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel, add magnesium turnings (1.2 equivalents).

-

Initiation: Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.

-

Addition of 6-Chloro-1-hexene: Prepare a solution of 6-chloro-1-hexene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approximately 10%) of the 6-chloro-1-hexene solution to the magnesium turnings.

-

Maintaining the Reaction: The reaction is typically initiated by gentle warming. Once initiated, a gray turbidity will be observed. The remainder of the 6-chloro-1-hexene solution should be added dropwise at a rate that maintains a gentle reflux.

-

Completion and Yield: After the addition is complete, the reaction mixture is typically stirred for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-to-brown solution is the Grignard reagent. While specific yields for this reaction are not widely reported in the literature, similar Grignard preparations can achieve yields in the range of 50-80%, depending on the purity of the reagents and the strictness of the anhydrous conditions.

Titration of the Grignard Reagent

It is crucial to determine the exact concentration of the prepared Grignard reagent before its use in subsequent reactions. This can be achieved through titration, for example, with a standardized solution of sec-butanol in the presence of an indicator like 1,10-phenanthroline.

Quantitative Data and Reaction Parameters

| Parameter | Recommended Condition/Value | Notes |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Diethyl ether can also be used, but THF is often preferred for its better solvating properties for the Grignard reagent. |

| Temperature | Refluxing THF (approx. 66°C) | Gentle heating is usually required for initiation. The exothermic nature of the reaction may sustain the reflux. |

| Reaction Time | 2-4 hours | Includes dropwise addition and subsequent stirring. |

| Purity of 6-Chloro-1-hexene | ≥ 96% | Impurities can interfere with the reaction.[2] |

| Activation of Magnesium | Iodine crystal | A common method to remove the passivating magnesium oxide layer. |

Challenges and Troubleshooting

The primary challenge in the formation of 6-hexenylmagnesium chloride is the potential for side reactions, most notably Wurtz coupling, where two hexenyl groups couple to form 1,11-dodecadiene.

Mitigation of Wurtz Coupling:

-

Slow Addition: Adding the 6-chloro-1-hexene solution slowly to the magnesium suspension helps to maintain a low concentration of the halide in the reaction mixture, thus minimizing the coupling reaction.

-

Stirring: Efficient stirring is crucial to ensure rapid reaction at the magnesium surface.

-

Temperature Control: Maintaining a steady reflux without excessive heating can help to control the reaction rate and reduce side products.

Applications in Synthesis

6-Hexenylmagnesium chloride is a valuable precursor for the synthesis of various organic molecules. The terminal double bond provides a handle for further functionalization, and the Grignard moiety allows for the formation of new carbon-carbon bonds.

Synthesis of 5-Hexen-1-ol

A straightforward application is the reaction of 6-hexenylmagnesium chloride with an oxygen source, followed by acidic workup, to yield 5-hexen-1-ol, an important intermediate in the synthesis of flavors, fragrances, and pharmaceuticals.[3]

Radical Cyclization Precursors

The 5-hexenyl moiety is a classic radical cyclization precursor. The Grignard reagent can be used to introduce this group onto a molecule, which can then undergo a radical-initiated cyclization to form five-membered rings (cyclopentylmethyl derivatives). This strategy is employed in the synthesis of various natural products.

Addition to Carbonyl Compounds

Like other Grignard reagents, 6-hexenylmagnesium chloride readily adds to aldehydes and ketones to form secondary and tertiary alcohols, respectively.[1][4] This reaction is fundamental in the construction of more complex molecular skeletons. For example, its addition to an aldehyde R-CHO would yield R-CH(OH)-(CH2)4-CH=CH2.

Visualizations

Experimental Workflow for Grignard Reagent Formation

Caption: Workflow for the preparation of 6-hexenylmagnesium chloride.

Signaling Pathway of Grignard Reaction and a Key Side Reaction

Caption: Main reaction pathway and the competing Wurtz coupling side reaction.

References

Application Notes and Protocols: The Utility of 6-Chloro-1-hexene in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-chloro-1-hexene as a versatile bifunctional building block in the synthesis of pharmaceutical intermediates. Detailed experimental protocols for key transformations are provided, along with data presentation and visualizations to aid in research and development.

Introduction

6-Chloro-1-hexene is a valuable bifunctional molecule featuring a terminal alkene and a primary alkyl chloride.[1] This unique structure allows for orthogonal chemical modifications, making it a strategic component in the synthesis of complex molecular architectures for the pharmaceutical industry. Its utility lies in its ability to introduce a six-carbon chain that can be further functionalized at either the chloro or the alkene moiety. Key applications include its role in forming primary amines, which are crucial intermediates in the development of various therapeutic agents.[2][3]

Key Applications and Synthetic Protocols

A primary application of 6-chloro-1-hexene in pharmaceutical intermediate synthesis is the preparation of primary amines, which circumvents the common issue of overalkylation often encountered with direct amination of alkyl halides.[4] The Gabriel synthesis is a particularly effective method for this transformation.[4][5]

Synthesis of Hex-5-en-1-amine: A Key Pharmaceutical Intermediate

The synthesis of hex-5-en-1-amine from 6-chloro-1-hexene is a two-step process involving the formation of an N-alkylphthalimide intermediate followed by its subsequent cleavage.[4][5][6] This amine is a valuable precursor for various bioactive molecules.[7]

Step 1: Synthesis of N-(hex-5-en-1-yl)phthalimide

This step involves the nucleophilic substitution of the chlorine atom in 6-chloro-1-hexene by potassium phthalimide.[4] The phthalimide group acts as a protected form of a primary amine.[8]

Experimental Protocol: Alkylation of Potassium Phthalimide with 6-Chloro-1-hexene

-

Materials:

-

6-Chloro-1-hexene

-

Potassium phthalimide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Filtration apparatus

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (1.1 equivalents) and anhydrous DMF.

-

Stir the suspension and add 6-chloro-1-hexene (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold deionized water to precipitate the product.

-

Filter the solid precipitate, wash thoroughly with water, and then with cold methanol to remove unreacted starting materials and impurities.

-

Dry the resulting white solid, N-(hex-5-en-1-yl)phthalimide, under vacuum.

-

Step 2: Synthesis of Hex-5-en-1-amine via Hydrazinolysis

The N-alkylphthalimide intermediate is cleaved using hydrazine hydrate in a process known as the Ing-Manske procedure to release the desired primary amine.[5][6]

Experimental Protocol: Hydrazinolysis of N-(hex-5-en-1-yl)phthalimide

-

Materials:

-

N-(hex-5-en-1-yl)phthalimide

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution (aqueous)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

In a round-bottom flask, dissolve N-(hex-5-en-1-yl)phthalimide (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution.

-

Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.[5]

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Treat the residue with a sodium hydroxide solution to basify the amine salt and extract the free amine with dichloromethane.

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield hex-5-en-1-amine.

-

Data Presentation: Synthesis of Hex-5-en-1-amine

| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | 6-Chloro-1-hexene, Potassium phthalimide | - | DMF | 85-95 | >95 |

| 2 | N-(hex-5-en-1-yl)phthalimide | Hydrazine hydrate | Ethanol | 80-90 | >98 |

Application in the Synthesis of a Lysine-Specific Demethylase-1 (LSD1) Inhibitor Intermediate

Hex-5-en-1-amine is a key building block for the synthesis of more complex pharmaceutical intermediates. For instance, it can be utilized in the synthesis of a precursor to GSK2879552, an inhibitor of Lysine-Specific Demethylase-1 (LSD1), an enzyme implicated in certain cancers.[3][9] The synthesis involves a reductive amination reaction between hex-5-en-1-amine and a suitable aldehyde.[1][3]

Experimental Protocol: Reductive Amination of 4-(piperazin-1-yl)benzaldehyde with Hex-5-en-1-amine

-

Materials:

-

Hex-5-en-1-amine

-

4-(piperazin-1-yl)benzaldehyde

-

Sodium triacetoxyborohydride

-

1,2-Dichloroethane (DCE)

-

Acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

-

-

Procedure:

-

To a solution of 4-(piperazin-1-yl)benzaldehyde (1.0 equivalent) in 1,2-dichloroethane, add hex-5-en-1-amine (1.1 equivalents) followed by a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine intermediate.

-

Data Presentation: Synthesis of GSK2879552 Intermediate

| Reactants | Reducing Agent | Solvent | Typical Yield (%) | Purity (%) |

| Hex-5-en-1-amine, 4-(piperazin-1-yl)benzaldehyde | Sodium triacetoxyborohydride | DCE | 75-85 | >97 |

Visualizing Synthetic Pathways and Biological Context

Logical Workflow for the Synthesis of a Pharmaceutical Intermediate

Caption: Synthetic workflow from 6-chloro-1-hexene to a key pharmaceutical intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Phthalimides [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Polymerization of 6-Chloro-1-hexene and its Functionalization for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and functionalization of polymers derived from 6-chloro-1-hexene. This monomer is a versatile building block for creating functional polymers with applications in drug delivery, biomaterials, and other advanced fields. The presence of a pendant chloro group allows for a variety of post-polymerization modifications, enabling the introduction of a wide range of functionalities.

This document outlines detailed protocols for three major polymerization techniques: Ziegler-Natta, cationic, and Ring-Opening Metathesis Polymerization (ROMP). It also includes protocols for the characterization and subsequent functionalization of the resulting poly(6-chloro-1-hexene).

Overview of 6-Chloro-1-hexene Polymerization

6-Chloro-1-hexene (Cl(CH₂)₄CH=CH₂) is a bifunctional monomer containing a terminal alkene for polymerization and a chloro group for subsequent functionalization. The choice of polymerization method significantly influences the resulting polymer's properties, such as molecular weight, polydispersity, and microstructure.

Experimental Protocols

Ziegler-Natta Polymerization

Ziegler-Natta catalysis is a widely used method for the polymerization of α-olefins, often resulting in polymers with high linearity and stereoregularity.[1][2][3]

Protocol: Synthesis of poly(6-chloro-1-hexene) via Ziegler-Natta Polymerization

Materials:

-

6-Chloro-1-hexene (freshly distilled)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (AlEt₃)

-

Anhydrous heptane (solvent)

-

Methanol (for quenching)

-

Hydrochloric acid in methanol (for catalyst residue removal)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

All glassware should be oven-dried and cooled under a stream of dry nitrogen.

-

In a nitrogen-purged Schlenk flask equipped with a magnetic stirrer, add anhydrous heptane (100 mL).

-

Introduce triethylaluminum (e.g., 10 mmol) to the solvent.

-

In a separate Schlenk flask, prepare a solution of titanium tetrachloride (e.g., 5 mmol) in anhydrous heptane (20 mL).

-

Slowly add the TiCl₄ solution to the AlEt₃ solution at room temperature with vigorous stirring to form the catalyst complex. An immediate precipitation of a brown solid is typically observed.

-

Age the catalyst for 30 minutes at room temperature.

-

Add the desired amount of 6-chloro-1-hexene (e.g., 10 g, 84.3 mmol) to the catalyst suspension.

-

Carry out the polymerization at a controlled temperature (e.g., 50-70°C) for a specified time (e.g., 2-4 hours).

-

Quench the polymerization by the slow addition of methanol (20 mL).

-

Filter the polymer and wash it with a solution of hydrochloric acid in methanol to remove catalyst residues, followed by washing with pure methanol until the filtrate is neutral.

-

Dry the resulting poly(6-chloro-1-hexene) under vacuum at 40-50°C to a constant weight.

Cationic Polymerization

Cationic polymerization is suitable for olefins that can form stable carbocationic intermediates. The presence of the electron-withdrawing chloro group might influence the reaction, and conditions should be carefully controlled.[4][5]

Protocol: Synthesis of poly(6-chloro-1-hexene) via Cationic Polymerization

Materials:

-

6-Chloro-1-hexene (dried over CaH₂)

-

Boron trifluoride etherate (BF₃·OEt₂) (initiator)

-

Anhydrous dichloromethane (DCM) (solvent)

-

Methanol (for quenching)

-

Nitrogen gas (inert atmosphere)

Procedure:

-

Ensure all glassware is rigorously dried and the reaction is performed under a nitrogen atmosphere.

-

In a Schlenk flask, dissolve 6-chloro-1-hexene (e.g., 10 g, 84.3 mmol) in anhydrous DCM (100 mL).

-

Cool the solution to the desired temperature (e.g., -78°C to 0°C) using a dry ice/acetone or ice bath.

-

Slowly add the initiator, BF₃·OEt₂ (e.g., 0.1 mL), to the stirred monomer solution.

-

Maintain the reaction at the chosen temperature for the desired duration (e.g., 1-3 hours).

-

Terminate the polymerization by adding cold methanol (20 mL).

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer, wash with fresh methanol, and dry under vacuum.

Ring-Opening Metathesis Polymerization (ROMP)

While 6-chloro-1-hexene is an acyclic olefin and does not directly undergo ROMP, functionalized cyclic olefins with chloro-pendant groups can be synthesized and polymerized via this method to obtain polymers with similar functionalities.[6][7][8][9][10] For the purpose of these notes, a protocol for a functionalized cycloolefin is provided as an analogous route.

Protocol: Synthesis of a Chloro-Functionalized Polymer via ROMP

Materials:

-

5-(chloromethyl)norbornene (or a similar functionalized cyclic olefin)

-

Grubbs' catalyst (e.g., 1st, 2nd, or 3rd generation)

-

Anhydrous and degassed dichloromethane (DCM) or toluene (solvent)

-

Ethyl vinyl ether (for quenching)

-

Methanol (for precipitation)

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Perform all manipulations under an inert atmosphere.

-

In a Schlenk flask, dissolve the Grubbs' catalyst (e.g., 20 mg) in the chosen solvent (10 mL).

-

In a separate flask, dissolve the 5-(chloromethyl)norbornene monomer (e.g., 1 g) in the solvent (10 mL).

-

Add the monomer solution to the catalyst solution with stirring.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes to 2 hours), during which the solution may become viscous.

-

Terminate the polymerization by adding a few drops of ethyl vinyl ether.

-

Precipitate the polymer by adding the reaction mixture to a large excess of methanol.

-

Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Polymer Characterization

The synthesized poly(6-chloro-1-hexene) should be thoroughly characterized to determine its molecular weight, polydispersity, and structure.

Table 1: Polymer Characterization Techniques

| Technique | Purpose | Typical Observations |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[11] | A unimodal or multimodal peak indicating the distribution of polymer chain lengths. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the polymer structure, identify end-groups, and assess tacticity.[12][13][14][15][16] | Broad peaks in ¹H NMR characteristic of a polymer backbone. In ¹³C NMR, specific resonances for the backbone and the chloromethyl side chain carbons. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer. | Absence of C=C stretching vibration (around 1640 cm⁻¹) from the monomer and presence of C-Cl stretching vibration. |

| Differential Scanning Calorimetry (DSC) | To determine thermal properties such as the glass transition temperature (Tg) and melting temperature (Tm). | A step change in the heat flow for Tg and a peak for Tm (if the polymer is semi-crystalline). |

Quantitative Data Summary

The following table presents hypothetical but realistic data for the polymerization of 6-chloro-1-hexene based on typical outcomes for similar monomers. Actual results will vary depending on the specific reaction conditions.

Table 2: Representative Data from 6-Chloro-1-hexene Polymerization

| Polymerization Method | Catalyst/Initiator | Monomer/Initiator Ratio | Temperature (°C) | Yield (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Ziegler-Natta | TiCl₄/AlEt₃ | 100:1 | 60 | 75 | 50,000 | 3.5 |

| Cationic | BF₃·OEt₂ | 200:1 | -20 | 60 | 15,000 | 2.1 |

| ROMP (analogue) | Grubbs' 2nd Gen. | 150:1 | 25 | 95 | 30,000 | 1.2 |

Post-Polymerization Functionalization

The pendant chloro groups in poly(6-chloro-1-hexene) are versatile handles for introducing a wide range of functionalities through nucleophilic substitution reactions. This allows for the tailoring of the polymer's properties for specific applications, such as drug delivery.[17]

Protocol: Azide Functionalization of Poly(6-chloro-1-hexene)

Materials:

-

Poly(6-chloro-1-hexene)

-

Sodium azide (NaN₃)

-

Anhydrous N,N-dimethylformamide (DMF) (solvent)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Dissolve poly(6-chloro-1-hexene) (e.g., 1 g) in anhydrous DMF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Add sodium azide (e.g., 5-fold molar excess relative to the chloro groups).

-

Heat the reaction mixture to a specified temperature (e.g., 60-80°C) and stir for 24-48 hours.

-

Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of deionized water.

-

Filter the azide-functionalized polymer, wash it thoroughly with deionized water, and dry it under vacuum.